(S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide
Overview
Description
Mechanism of Action
Target of Action
H-LEU-AMC, also known as (S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide or 7-Leucylamido-4-methylcoumarin, is a fluorogenic peptidyl substrate . Its primary target is Leucine Aminopeptidase (LAP) , an extracellular enzyme found abundantly in natural aquatic systems . This enzyme is one of the various enzymes used by bacteria for protein hydrolysis .
Mode of Action
H-LEU-AMC interacts with its target, Leucine Aminopeptidase, by serving as a substrate analog . Upon hydrolysis by the protease, H-LEU-AMC releases a strongly fluorescent group, 7-amino-4-methylcoumarin (AMC) . This fluorescence can be easily detected at Ex/Em = 350/430nm .
Biochemical Pathways
The biochemical pathway primarily affected by H-LEU-AMC involves the hydrolysis of proteins by leucine aminopeptidase . The compound serves as a substrate for this enzyme, and upon hydrolysis, it releases the fluorescent AMC group . This process is fundamental to the protein degradation mechanisms employed by bacteria .
Pharmacokinetics
It is soluble in methanol , which suggests that it could be well-absorbed in biological systems. The compound is typically stored at -20°C , indicating that it is stable under low temperatures.
Result of Action
The primary result of H-LEU-AMC’s action is the release of the fluorescent AMC group upon hydrolysis by leucine aminopeptidase . This fluorescence serves as a marker for the activity of the enzyme, allowing researchers to easily monitor and measure the enzyme’s activity .
Action Environment
The action of H-LEU-AMC is influenced by environmental factors such as temperature and light exposure . The compound is typically stored at -20°C and should be protected from light . These conditions help maintain the stability and efficacy of the compound. Furthermore, the compound’s fluorescence, a key aspect of its function, can be easily detected in an aqueous environment .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, (S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide interacts with various enzymes, proteins, and other biomolecules. It is known to exhibit antimicrobial activity, suggesting that it interacts with biomolecules in bacteria to inhibit their growth
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It influences cell function by interacting with various cellular processes. For instance, it has been shown to have antimicrobial activity, suggesting that it can affect bacterial cells by inhibiting their growth
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Leucine-7-amido-4-methylcoumarin hydrochloride involves the coupling of L-leucine with 7-amino-4-methylcoumarin. The reaction typically requires a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of automated synthesis equipment and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: L-Leucine-7-amido-4-methylcoumarin hydrochloride primarily undergoes hydrolysis reactions catalyzed by leucine aminopeptidase .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using leucine aminopeptidase in a buffered aqueous solution.
Fluorescence Detection: The hydrolysis product, 7-amino-4-methylcoumarin, exhibits fluorescence, which can be detected using a fluorescence spectrophotometer.
Major Products: The major product formed from the hydrolysis of L-Leucine-7-amido-4-methylcoumarin hydrochloride is 7-amino-4-methylcoumarin .
Scientific Research Applications
L-Leucine-7-amido-4-methylcoumarin hydrochloride has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to measure leucine aminopeptidase activity in various biological samples.
Microbiology: Employed in fluorescence-based soil assays to study microbial enzyme activity.
Parasitology: Utilized to determine the activity of leucine aminopeptidase in Plasmodium falciparum, the parasite responsible for malaria.
Drug Discovery: Serves as a tool in screening for inhibitors of leucine aminopeptidase, which could lead to the development of new therapeutic agents.
Comparison with Similar Compounds
L-Arginine-7-amido-4-methylcoumarin hydrochloride: Another fluorogenic substrate used for arginine aminopeptidase activity assays.
7-Amino-4-methylcoumarin: A common fluorophore used in various biochemical assays.
Uniqueness: L-Leucine-7-amido-4-methylcoumarin hydrochloride is unique due to its specificity for leucine aminopeptidase and its bright blue fluorescence, which provides a clear and measurable signal in enzymatic assays .
Properties
IUPAC Name |
(2S)-2-amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-9(2)6-13(17)16(20)18-11-4-5-12-10(3)7-15(19)21-14(12)8-11/h4-5,7-9,13H,6,17H2,1-3H3,(H,18,20)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAAIHRZANUVJS-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216678 | |
Record name | 7-Leucylamido-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66447-31-2 | |
Record name | L-Leucine-7-amido-4-methylcoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66447-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Leucylamido-4-methylcoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066447312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Leucylamido-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.312 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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